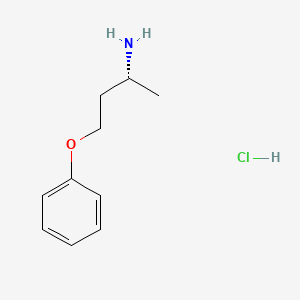
(2R)-4-phenoxybutan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-phenoxybutan-2-amine hydrochloride is a chiral amine compound with a phenoxy group attached to the butane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-phenoxybutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, (2R)-4-phenoxybutan-2-ol.
Conversion to Amine: The hydroxyl group of (2R)-4-phenoxybutan-2-ol is converted to an amine group through a series of reactions, such as reductive amination or substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
(2R)-4-phenoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
(2R)-4-phenoxybutan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R)-4-phenoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Pathway Modulation: Affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
(2S)-4-phenoxybutan-2-amine hydrochloride: The enantiomer of (2R)-4-phenoxybutan-2-amine hydrochloride with similar chemical properties but different biological activity.
4-phenoxybutan-2-amine: The non-chiral version of the compound.
Phenoxybutane derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable for studying stereochemistry and chiral interactions in biological systems.
生物活性
(2R)-4-phenoxybutan-2-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H15ClN
- Molecular Weight : 185.69 g/mol
- CAS Number : 826-16-4
- Structure : This compound features a phenoxy group attached to a butanamine backbone, which is crucial for its biological interactions.
1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is an enzyme involved in glucose metabolism and is a target for type 2 diabetes treatment. Research indicates that compounds similar to this compound exhibit promising inhibitory effects on DPP-4.
- Study Findings : In vitro studies have shown that this compound has an IC50 value significantly lower than non-fluorinated analogs, indicating superior inhibitory action. This suggests its potential as a therapeutic agent for managing hyperglycemia in type 2 diabetes patients.
2. Antimicrobial Activity
Fluorinated compounds, including this compound, have demonstrated enhanced antimicrobial properties.
- Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis, particularly against Gram-positive and Gram-negative bacteria.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR studies highlight the following key points:
- Lipophilicity : The presence of the phenoxy group enhances the lipophilicity of the compound, improving its bioavailability.
- Substitutions : Variations in the substituents on the phenyl ring can lead to differences in biological activity. For instance, introducing additional functional groups has been correlated with increased potency against DPP-4.
Case Study 1: DPP-4 Inhibition
In a comparative study of various phenoxybutanamine derivatives as DPP-4 inhibitors, (2R)-4-phenoxybutan-2-amino hydrochloride showed a marked improvement in inhibitory potency compared to non-fluorinated analogs. This case study emphasizes its potential for therapeutic applications in diabetes management.
Case Study 2: Antimicrobial Properties
A comparative analysis indicated that fluorinated derivatives exhibited significantly enhanced antimicrobial activity. The study focused on the compound's efficacy against various bacterial strains, confirming its potential as an antimicrobial agent.
属性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC 名称 |
(2R)-4-phenoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-9(11)7-8-12-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m1./s1 |
InChI 键 |
HTKIIXWBLHMGCM-SBSPUUFOSA-N |
手性 SMILES |
C[C@H](CCOC1=CC=CC=C1)N.Cl |
规范 SMILES |
CC(CCOC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















